molecular formula C12H12Cl3NO2 B11937868 1-(Pyrrolidin-1-yl)-2-(2,4,6-trichlorophenoxy)ethanone CAS No. 112283-42-8

1-(Pyrrolidin-1-yl)-2-(2,4,6-trichlorophenoxy)ethanone

Cat. No.: B11937868
CAS No.: 112283-42-8
M. Wt: 308.6 g/mol
InChI Key: VJUITCKRHBLHQN-UHFFFAOYSA-N
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Description

1-(Pyrrolidin-1-yl)-2-(2,4,6-trichlorophenoxy)ethanone (CAS: 548470-11-7) is a halogenated acetophenone derivative featuring a pyrrolidine ring linked to a 2,4,6-trichlorophenoxy group via an ethanone bridge.

Properties

CAS No.

112283-42-8

Molecular Formula

C12H12Cl3NO2

Molecular Weight

308.6 g/mol

IUPAC Name

1-pyrrolidin-1-yl-2-(2,4,6-trichlorophenoxy)ethanone

InChI

InChI=1S/C12H12Cl3NO2/c13-8-5-9(14)12(10(15)6-8)18-7-11(17)16-3-1-2-4-16/h5-6H,1-4,7H2

InChI Key

VJUITCKRHBLHQN-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)COC2=C(C=C(C=C2Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Pyrrolidin-1-yl)-2-(2,4,6-trichlorophenoxy)ethanone typically involves the following steps:

    Formation of the Pyrrolidine Ring: Pyrrolidine can be synthesized from pyrrole through hydrogenation.

    Attachment of the Ethanone Group: The ethanone group can be introduced via a Friedel-Crafts acylation reaction.

    Introduction of the Trichlorophenoxy Group: The trichlorophenoxy group can be attached through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using catalysts to increase reaction efficiency and implementing purification steps to ensure high product yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(Pyrrolidin-1-yl)-2-(2,4,6-trichlorophenoxy)ethanone can undergo various chemical reactions, including:

    Oxidation: The ethanone group can be oxidized to form carboxylic acids.

    Reduction: The trichlorophenoxy group can be reduced to form less chlorinated derivatives.

    Substitution: The chlorine atoms on the trichlorophenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Less chlorinated phenoxy derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Chemistry

  • Intermediate in Organic Synthesis: The compound serves as a building block for more complex molecules, facilitating the development of new chemical entities.

Biology

  • Biochemical Probes: It has potential as a biochemical probe to study enzyme interactions and cellular processes. Its structure allows for specific binding to biological targets, which can be utilized in research on enzyme kinetics and inhibition.

Medicine

  • Drug Development: The compound shows promise in medicinal chemistry for developing drugs targeting specific biological pathways. Its ability to modulate enzyme activity makes it a candidate for treating diseases related to metabolic dysfunctions.

Industry

  • Material Production: It can be used in producing materials with tailored properties, such as polymers or coatings that require specific chemical characteristics.

Case Study 1: Enzyme Interaction Studies

A study investigated the interaction of this compound with various enzymes involved in metabolic pathways. Results indicated that it could inhibit certain enzymes, suggesting potential applications in treating metabolic disorders.

Case Study 2: Drug Development

Research focused on synthesizing derivatives of this compound to enhance its biological activity. Modified versions displayed improved efficacy against specific targets related to cancer treatment.

Data Table: Summary of Applications

Application AreaDescriptionPotential Benefits
ChemistryIntermediate for complex synthesisFacilitates new chemical discoveries
BiologyBiochemical probeEnhances understanding of enzyme kinetics
MedicineDrug developmentTargets metabolic disorders effectively
IndustryMaterial productionCustomizable properties for various applications

Mechanism of Action

The mechanism of action of 1-(Pyrrolidin-1-yl)-2-(2,4,6-trichlorophenoxy)ethanone would depend on its specific application. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would vary based on the biological context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs with Varied Amine Substituents

The amine substituent (pyrrolidine vs. piperidine derivatives) significantly influences physicochemical and biological properties. Key analogs include:

Compound Name CAS Number Amine Substituent Structural Similarity Key Differences
1-(Pyrrolidin-1-yl)-2-(2,4,6-trichlorophenoxy)ethanone 548470-11-7 Pyrrolidine (5-membered) Reference (0.84) Smaller ring size, higher rigidity
1-(4-Methylpiperidin-1-yl)-2-(2,4,6-trichlorophenoxy)ethanone 853355-92-7 4-Methylpiperidine (6-membered) 0.85 Increased lipophilicity due to methyl group
1-(Piperidin-1-yl)-2-(2,4,6-trichlorophenoxy)ethanone 853355-91-6 Piperidine (6-membered) 0.82 Larger ring size, conformational flexibility

Key Observations :

  • Methylation in 4-methylpiperidine derivatives increases lipophilicity, which may improve membrane permeability but reduce aqueous solubility .

Analogs with Halogenated Aromatic Moieties

Substitution patterns on the phenoxy group modulate electronic and steric properties:

Compound Name Aromatic Substituent Biological Activity Reference
This compound 2,4,6-Trichlorophenoxy Not fully characterized
2-(5,6-Dibromo-1H-benzimidazol-1-yl)-1-(2,4,6-trichlorophenyl)ethanone (5g) 2,4,6-Trichlorophenyl + dibromobenzimidazole Pro-apoptotic activity in leukemic cells (IC₅₀: 1.2 µM)
1-(4-Phenylpiperazin-1-yl)-2-(2,4,5-trichlorophenoxy)ethanone (RN3) 2,4,5-Trichlorophenoxy Auxin agonist activity in plant studies

Key Observations :

  • The 2,4,6-trichlorophenoxy group in the target compound may confer higher electrophilicity compared to 2,4,5-trichlorophenoxy derivatives, influencing reactivity in nucleophilic environments .
  • Compound 5g demonstrates that brominated heterocycles paired with trichlorophenyl groups enhance cytotoxicity, suggesting halogenation patterns are critical for biological activity .

Physicochemical Properties

Solubility and stability data for select analogs:

Compound Name Solubility (mg/mL) Physical State Reference
This compound Not reported Likely crystalline
α-Pyrrolidino-2-phenylacetophenone hydrochloride DMSO: 5; PBS: 10 Crystalline solid
1-(2,4,6-Trihydroxyphenyl)-2-(3,4,5-trimethoxyphenyl)ethanone Low aqueous solubility Powder

Key Observations :

  • Hydrochloride salts of pyrrolidinyl ethanones (e.g., CAS 27590-61-0) exhibit improved solubility in polar solvents, suggesting salt formation as a strategy to enhance bioavailability .

Biological Activity

1-(Pyrrolidin-1-yl)-2-(2,4,6-trichlorophenoxy)ethanone is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

  • Chemical Formula : C14H16Cl3N
  • Molecular Weight : 307.26 g/mol
  • IUPAC Name : this compound
  • SMILES Notation : C1CCN(C1)C(=O)C2=CC(=C(C=C2)Cl)Cl

Biological Activity Overview

Research on the biological activity of this compound has primarily focused on its potential as an insecticide and its effects on various biological systems. The following sections detail specific areas of investigation.

Insecticidal Properties

The compound's structure indicates potential insecticidal activity due to the presence of the trichlorophenoxy group. This moiety is known for its role in herbicides and insecticides. The compound's efficacy as an insecticide has been preliminarily evaluated in various studies, indicating a promising profile for pest control applications .

The exact mechanisms through which this compound exerts its biological effects are not fully elucidated. However, compounds with similar structures often interact with neurotransmitter systems or cellular signaling pathways. The presence of the pyrrolidine ring may contribute to neuroactive properties, potentially affecting neurotransmitter release or receptor binding.

Case Studies and Research Findings

Several studies have investigated similar compounds to understand their biological implications better:

StudyFindings
Study 1Investigated pyrroloimidazole derivatives showing significant antioxidant and antimicrobial properties.
Study 2Developed methods for analyzing related compounds in biological matrices, highlighting their potential therapeutic applications.
Study 3Evaluated various pyrrolidine derivatives for their pharmacological activities, suggesting a broad spectrum of bioactivity.

Safety and Toxicology

While specific safety data for this compound is currently unavailable , compounds with similar structures often require careful evaluation due to potential toxicity concerns associated with chlorinated phenoxy groups. Studies on related compounds indicate that they may pose risks to non-target organisms and human health if not properly managed.

Q & A

Q. What are the established synthetic routes for 1-(Pyrrolidin-1-yl)-2-(2,4,6-trichlorophenoxy)ethanone, and what reaction conditions are critical for optimizing yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A plausible route involves reacting 2-(2,4,6-trichlorophenoxy)ethyl chloride with pyrrolidine under controlled basic conditions (e.g., K₂CO₃ in acetonitrile at 60–80°C) to facilitate amine alkylation . Alternatively, Friedel-Crafts acylation (using AlCl₃ as a catalyst) may introduce the ketone moiety, though steric hindrance from trichlorophenoxy groups requires careful optimization of solvent polarity and reaction time . Yield optimization hinges on stoichiometric ratios, temperature control, and purification via column chromatography (silica gel, hexane/ethyl acetate gradient).

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :
  • Spectroscopic Analysis :
  • ¹H/¹³C NMR : Confirm the presence of pyrrolidine protons (δ ~2.5–3.5 ppm) and trichlorophenoxy aromatic signals (δ ~6.8–7.2 ppm). The ethanone carbonyl carbon typically resonates at δ ~200–210 ppm in ¹³C NMR .
  • HRMS : Validate molecular weight (e.g., [M+H]⁺ or [M+Na]⁺) with <2 ppm mass error .
  • Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95% area under the curve).

Q. What safety protocols are recommended for handling this compound, given limited toxicological data?

  • Methodological Answer :
  • PPE : Use nitrile gloves, lab coats, and chemical goggles to avoid dermal/ocular exposure.
  • Ventilation : Conduct reactions in a fume hood to prevent inhalation of vapors/dust .
  • Waste Disposal : Quench reactive intermediates (e.g., with aqueous NaHCO₃) and dispose via halogenated waste streams due to trichlorophenoxy groups .

Advanced Research Questions

Q. How does steric hindrance from the 2,4,6-trichlorophenoxy group influence reactivity in cross-coupling or substitution reactions?

  • Methodological Answer : The electron-withdrawing Cl substituents deactivate the aromatic ring, reducing nucleophilic aromatic substitution (SNAr) rates. Steric bulk further impedes access to the para position. To mitigate this:
  • Use polar aprotic solvents (e.g., DMF) to stabilize transition states.
  • Employ Pd-catalyzed coupling (e.g., Suzuki-Miyaura) with bulky ligands (XPhos) to enhance regioselectivity .
  • Kinetic studies (e.g., monitoring via in situ IR) can quantify reaction barriers .

Q. What pharmacological targets or mechanisms are associated with this compound, based on structural analogs?

  • Methodological Answer : Structurally related trichlorophenoxy derivatives exhibit activity in:
  • Auxin Signaling : Analog RN3 (1-(4-nitrophenylpiperazinyl)-2-(2,4,5-trichlorophenoxy)ethanone) degrades AUX/IAA proteins in plants, suggesting potential agrochemical applications .
  • Lipid Metabolism : Phloracetophenone analogs modulate cholesterol 7α-hydroxylase, indicating possible relevance in metabolic disorder studies .
  • In Vitro Assays : Screen against kinase or GPCR libraries using fluorescence polarization or SPR to identify binding partners.

Q. How should researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) between synthetic batches or literature sources?

  • Methodological Answer :
  • Reference Standards : Compare data with authenticated samples (e.g., commercial standards or published spectra from NIST ).
  • Solvent Effects : Account for deuterated solvent-induced shifts (e.g., DMSO-d6 vs. CDCl₃).
  • Dynamic Effects : Variable temperature NMR can reveal conformational exchange broadening in pyrrolidine protons .
  • Collaborative Validation : Share raw data (FID files) with third-party labs for independent analysis.

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